molecular formula C9H10FNO3 B2593168 1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene CAS No. 1369792-76-6

1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene

Cat. No. B2593168
CAS RN: 1369792-76-6
M. Wt: 199.181
InChI Key: DGMXFVHIPQZUGN-UHFFFAOYSA-N
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Description

“1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene” is a chemical compound with the CAS Number: 1369792-76-6 . It has a molecular weight of 199.18 . The IUPAC name for this compound is 1-fluoro-4-isopropoxy-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene” consists of a benzene ring substituted with a fluoro group, a nitro group, and a propan-2-yloxy group . The exact spatial arrangement of these groups would depend on the specific synthesis method used and the reaction conditions.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . . More specific physical and chemical properties like boiling point, melting point, and solubility would depend on the specific conditions and may not be readily available.

Scientific Research Applications

Organic Synthesis

A significant application of fluorinated nitrobenzene derivatives is in organic synthesis, where they serve as intermediates for the preparation of more complex molecules. For instance, such compounds can undergo nucleophilic aromatic substitution reactions to afford novel (pentafluorosulfanyl)benzenes with varied substitution patterns, useful in synthesizing materials with unique properties (Javier Ajenjo et al., 2016). Moreover, these derivatives can participate in the synthesis of a wide range of antimicrobial agents by forming (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, highlighting their utility in developing new therapeutics (K. Liaras et al., 2011).

Materials Science

In materials science, fluorinated nitrobenzene derivatives are used to synthesize novel materials with potential electronic and optical applications. For example, the synthesis and characterization of novel fluorine-containing polyetherimide show how such compounds can contribute to the development of materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (K. Xie et al., 2001). These materials could find applications in advanced electronics and coatings.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken while handling this compound.

properties

IUPAC Name

1-fluoro-2-nitro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXFVHIPQZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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